molecular formula C16H15N3O5S B4116767 [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid

[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid

Cat. No. B4116767
M. Wt: 361.4 g/mol
InChI Key: KSAOESXAQMWRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and it has been shown to have a variety of biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and physiological effects:
[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX enzymes, the activation of PPARγ, and the inhibition of NF-κB activity. [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to have anti-inflammatory and analgesic effects, and it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid has several advantages for use in lab experiments, including its low toxicity and its ability to selectively target specific biological pathways. However, [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid also has some limitations, including its relatively low solubility in water and its potential to interfere with other biological processes.

Future Directions

There are several potential future directions for research on [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid. One area of interest is the development of [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid and its potential interactions with other biological pathways.

Scientific Research Applications

[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, inflammation, and neurological disorders. [4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-[(2-methoxy-4-nitrophenyl)carbamothioylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-24-14-9-12(19(22)23)6-7-13(14)18-16(25)17-11-4-2-10(3-5-11)8-15(20)21/h2-7,9H,8H2,1H3,(H,20,21)(H2,17,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAOESXAQMWRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[(2-Methoxy-4-nitrophenyl)carbamothioyl]amino}phenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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